2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(1H)-one
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Overview
Description
2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline ring, a pyrimidinone ring, and a phenyl-tetrazole moiety. The combination of these structural elements imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of transition-metal-free conditions to achieve the desired product . The reaction conditions often include the use of specific solvents, temperatures, and catalysts to facilitate the formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline-N-oxides, while reduction reactions may produce reduced quinazoline derivatives.
Scientific Research Applications
2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: This compound shares some structural similarities with 2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE and is used in similar applications.
Quinazolin-4(3H)-ones: These compounds have a quinazoline ring and are studied for their biological activities and chemical reactivity.
Uniqueness
The uniqueness of 2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE lies in its specific combination of structural elements, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H19N9OS |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H19N9OS/c1-13-8-9-17-14(2)23-20(25-18(17)10-13)27-21-24-15(11-19(32)26-21)12-33-22-28-29-30-31(22)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27,32) |
InChI Key |
JAIWPTBQSVSBST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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